Cas no 1314-13-2 (ZINC oxide)

ZINC oxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Zinc oxide
- ZNO
- zincoxideheavy
- c.i. pigment white 4
- flowers of zinc
- zinc white
- zinc oxide,edible
- active zinc oxide
- zinkoxyd aktiv
- zinci oxidum
- activox
- activox b
- actox14
- zine oxide
- zine white
- actox16
- actox216
- ai3-00277
- akro-zincbar85
- akro-zincbar90
- amalox
- azo22
- azo-33
- azo-55
- azo-55tt
- azo-66
- azo-66tt
- Zinc oxide substrate
- Zinc oxide doped with silver
- Nano-sized zinc oxide
- Zinc Oxide Nanoparticle, 20nm
- Zinc oxide nanopowder
- Zinc dihydroxide
- ZINC HYDROXIDE
- Zinc oxide, ACS reagent
- Znic
- nano zinc oxide
- oxozinc
- Permanent White
- Snow white
- Chinese White
- Emanay zinc oxide
- Felling zinc oxide
- Zinc oxide (ZnO)
- Zincum Oxydatum
- Zinci Oxydum
- Zincoid
- Outmine
- Zincite
- Supertah
- Azodox
- Ozide
- Ozlo
- Zinc monoxide
- Zinci Oxicum
- oxyde de zinc
- Flores de zinci
- Hubbuck's White
- Blanc de Zinc
- Unichem ZO
- Vandem VOC
- Vandem VAC
- Vandem VPC
- Green seal-8
- Philosopher's wool
- White seal-7
- K-Zinc
- Protox type 169
- Protox type 166
- Powder base 900
- Protox
- Zinc oxide, p.a., 99.0%
- Protox 169
- CCRIS 1309
- Zinc gelatin
- Zinc oxide, United States Pharmacopeia (USP) Reference Standard
- AKOS015904168
- Europium Doped Zinc Oxide Dispersion
- Lassar Paste
- Zinc oxide, sintered tablets
- Zinc oxide, JIS special grade, >=99.0%
- Zinc Oxide Nanopowder Dispersion
- Zinc oxide, analytical standard
- Zinc oxide [USAN]
- Zinc oxide (TN)
- Kadox 15
- Nogenol
- Zinc oxide, SAJ first grade, >=99.0%
- Zinc oxide, 99.999% trace metals basis
- MFCD00011300
- Azodox-55TT
- Zinc Oxide Nanowire
- EPA Pesticide Chemical Code 088502
- Electox 2500
- Leaded zinc oxide
- Zinc oxide, nanopowder, <50 nm particle size (BET), >97%
- Zinc Oxide Powder, 99.9% Nano
- Zinc oxide, 99.99% trace metals basis
- Caswell No. 920
- Zinc oxide, LR, >=99%
- Electrox 2500
- Zinc oxide,99.99%
- FT-0640838
- 1314-13-2
- Protox 168
- UNII-SOI2LOH54Z
- Zinc Oxide Powder
- Zinc oxide, 30nm,20 wt.% isopropanol
- Zinc Oxide Nanodispersion Type B-Anionic (70nm)
- C-Weiss 8
- Zinc oxide, heavy
- Yttrium Doped Zinc Oxide Dispersion
- Zinc Oxide Dispersion Wood Coating
- Zine Oxide ,(S)
- ZnO Quantum Dots
- Zinc oxide sputtering target, 50.8mm (2.0in) dia x 3.18mm (0.125in) thick
- Zinc oxide substrate, 10x10x0.5mm, polished one side, 0001 orientation
- Azo 22
- ZN-0401 E 3/16''
- Azodox-55
- 174846-84-5
- Zinc oxide sputtering target, 50.8mm (2.0in) dia x 6.35mm (0.250in) thick
- Zinc oxide [USAN:USP:JAN]
- Zinc oxide [USP:JAN]
- Zinc oxide, nanowires, diam. x L 300 nm x 4-5 mum
- No-Genol
- FT-0645092
- CS-0179846
- EINECS 215-222-5
- Zinc Oxide Slurry
- Protox 166
- 8051-03-4
- Zinc oxide, Nanotek?
- Lassars Paste
- Akro-zinc bar 90
- Desitin
- RVPaque
- Zinc oxide, sputtering target, diam. x thickness 3.00 in. x 0.125 in., 99.99% trace metals basis
- Zinc Oxide Nanodispersion Type A-Nonionic (70nm)
- Zinc oxide, NanoArc ZN-0605
- Zinc oxide, ACS reagent, >=99.0%
- Zinc Oxide Quantum Dots
- Zinc Oxide Dispersion
- Zinc oxide, tested according to Ph.Eur.
- Cynku tlenek [Polish]
- Aluminium Doped ZnO Dispersion
- C-Weiss 8 [German]
- Zinc Oxide Nanodispersion Type C-Cationic (70nm)
- Q190077
- Zinc oxide, Puratronic
- Zinc oxide, ReagentPlus(R), powder, <5 mum particle size, 99.9%
- A&D Medicated Ointment
- Zinc Oxide Nanowires
- Azo-77TT
- D01170
- Zinc oxide, nanowires, diam. x L 90 nm x 1 mum
- DB09321
- AZO Powder / AZO MicroPowder / ZnO Doped with Metal Aluminum
- FT-0631786
- 20 wt% Zinc Oxide in water, 20 wt% (ZnO) (pale yellow powder), >99% Nano
- Antimony Tin Dioxide (ATO) Sputtering Targets
- EC 215-222-5
- Zinc oxide, USP, 99-100.5%
- Akro-zinc bar 85
- Zinc oxide, nanopowder, <100 nm particle size
- Zinc Oxide Nanopowder (Type I)
- J-005999
- HSDB 5024
- Zinc oxide (JP17/USP)
- Zinc Oxide Nanopowder (Type II)
- Zinc oxide, nanowires, diam. x L 50 nm x 300 nm
- Zinc oxide, puriss. p.a., ACS reagent, >=99.0% (KT)
- zincum oxidatum
- Zinc oxide substrate, 10x10x0.5mm, polished two sides, 0001 orientation
- Red Seal 9
- Zinc oxide, NanoTek Z1102PMA, 50% in 1,2-propanediol monomethyl ether acetate, colloidal dispersion
- XLOMVQKBTHCTTD-UHFFFAOYSA-N
- Azo-77
- Nano zinc oxide ZnO powder
- S-80
- nanoparticles, inverted exclamation markU50 nm particle size ,40 wt. % in H2O
- Granular zinc oxide
- Zinc oxide (JP18/USP)
- ZINC oxide
-
- MDL: MFCD00011300
- Inchi: 1S/O.Zn
- InChI-Schlüssel: XLOMVQKBTHCTTD-UHFFFAOYSA-N
- Lächelt: [Zn]=O
Berechnete Eigenschaften
- Genaue Masse: 79.92410
- Monoisotopenmasse: 79.924061
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 2
- Anzahl drehbarer Bindungen: 0
- Komplexität: 2
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 17.1
- XLogP3: nichts
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Weißer oder hellgelber sechseckiger Kristall oder Pulver. Geschmacklos, ungiftig und zart.
- Dichte: 1.7 g/mL±0.1 g/mL at 25 °C
- Schmelzpunkt: 1975ºC
- Siedepunkt: 1949.9°C (estimate)
- Flammpunkt: Fahrenheit: 80.6° f
Celsius: 27° c - Brechungsindex: 2.008~2.029
- PH: 7 (50g/l, H2O, 20℃)(slurry)
- Löslichkeit: 0.0016g/l insoluble
- Wasserteilungskoeffizient: 1.6MG/L(29ºC)
- Stabilität/Haltbarkeit: Stable. Incompatible with magnesium, strong acids.
- PSA: 17.07000
- LogP: -0.12130
- Sensibilität: Leicht zu absorbieren Feuchtigkeit
- Farbe/Form: 40 wt. % in butyl acetate
- Merck: 14,10147
- Löslichkeit: Unlöslich in Wasser, Ethanol, löslich in Säure, Natriumhydroxid wässrige Lösung, Ammoniumchlorid.
- Dampfdruck: No data available
ZINC oxide Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H410
- Warnhinweis: P273,P501
- Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 50/53
- Sicherheitshinweise: S60-S61-S7/9
- RTECS:ZH4810000
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:III
- Gefahrenklasse:9
- TSCA:Yes
- Lagerzustand:存放在密闭容器内。存放在阴凉,干燥,通风良好的地方,远离不相容的物质。
- Risikophrasen:R50/53
- Sicherheitsbegriff:S60;S61
- Verpackungsgruppe:III
- PackingGroup:III
ZINC oxide Zolldaten
- HS-CODE:3824909990
- Zolldaten:
China Zollkodex:
3824909990
ZINC oxide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251807-1kg |
Zinc oxide,99.99% metals basis |
1314-13-2 | 99.99% metals basis | 1kg |
¥462.00 | 2024-08-09 | |
BAI LING WEI Technology Co., Ltd. | 93-3039-100g |
Zinc oxide, sintered tablets (99.9%-Zn) |
1314-13-2 | (99.9%-Zn) | 100g |
¥ 6765 | 2022-08-29 | |
BAI LING WEI Technology Co., Ltd. | 547856-100G |
Zinc oxide, 99%, ACS reagent |
1314-13-2 | 99% | 100G |
¥ 199 | 2022-08-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250516-100g |
Zinc oxide,99.99% |
1314-13-2 | 99.99% | 100g |
¥343.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_93-3017-2kg |
Zinc oxide, 99.7% |
1314-13-2 | 99.7% | 2kg |
¥1840.0 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z820746-10g |
Zinc oxide |
1314-13-2 | 99.99% metals basis | 10g |
¥35.00 | 2022-08-29 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 205532-5000g |
Zinc oxide Reagent Grade, powder, <5 μm particle size, 99.9% |
1314-13-2 | 5000g |
¥2131.09 | 2023-09-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_30-3018-100g |
N,N-Dimethylacetamide, 99.5% |
1314-13-2 | 100g |
¥5280.0 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E0607211000 |
Zinc oxide |
1314-13-2 | 99.9%(metalsbasis),ACSreagent | 100g |
¥113.00 | 2022-08-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z820773-500g |
Zinc oxide |
1314-13-2 | 99.8% metals basis,90±10nm | 500g |
¥266.00 | 2022-08-29 |
ZINC oxide Lieferanten
ZINC oxide Verwandte Literatur
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
3. Book reviews
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Weitere Informationen zu ZINC oxide
Zinc Oxide in Medical Applications: Exploring Its Role in Modern Biomedicine
Zinc oxide (ZnO), with the CAS number 1314-13-2, is a versatile inorganic compound widely used in the biomedical and pharmaceutical industries. Its unique properties, such as antimicrobial activity, biocompatibility, and wound-healing capabilities, make it a critical component in various medical applications. Recent studies have highlighted its potential in drug delivery systems, where ZnO nanoparticles are engineered to enhance the bioavailability of therapeutic agents. Researchers are particularly interested in its ability to combat antibiotic-resistant bacteria, a pressing global health concern. Additionally, ZnO's role in topical formulations, such as creams and ointments for skin conditions like eczema and psoriasis, underscores its importance in dermatology. The compound's low toxicity and cost-effectiveness further bolster its appeal in large-scale medical applications.
Zinc Oxide (1314-13-2) in Drug Delivery Systems: Enhancing Therapeutic Efficacy
The use of Zinc oxide (1314-13-2) in drug delivery systems has gained significant traction due to its ability to improve drug stability and targeted release. ZnO nanoparticles can be functionalized to carry anticancer drugs, anti-inflammatory agents, and even gene therapies, offering a promising solution for precision medicine. A key advantage is its pH-responsive behavior, which allows for controlled drug release in specific physiological environments, such as tumor sites. Recent advancements in nanotechnology have enabled the development of ZnO-based hybrid materials that synergize with other bioactive compounds to enhance therapeutic outcomes. For instance, combining ZnO with chitosan has shown improved mucoadhesion, making it ideal for oral and transdermal drug delivery. These innovations address the growing demand for personalized treatment options and reduced side effects in chronic disease management.
Zinc Oxide for Skin Care and Dermatology: A Safe and Effective Solution
In the realm of dermatology, Zinc oxide (1314-13-2) is celebrated for its broad-spectrum UV protection and anti-inflammatory properties. As a key ingredient in sunscreens, it provides a physical barrier against harmful UVA and UVB rays without penetrating the skin, making it safer than chemical alternatives. Beyond sun protection, ZnO is widely used in wound dressings and acne treatments, where its antimicrobial action helps prevent infections and accelerate healing. Recent trends in cosmeceuticals have also embraced ZnO for its ability to soothe irritated skin and reduce oxidative stress, catering to consumers seeking natural and sustainable skincare solutions. With increasing awareness of skin health, the demand for ZnO-infused products continues to rise, driven by its proven efficacy and minimal adverse effects.
Zinc Oxide Research in Antibacterial Therapies: Combating Resistance
The global challenge of antibiotic resistance has spurred extensive research into alternative antimicrobial agents, with Zinc oxide (1314-13-2) emerging as a frontrunner. Studies demonstrate that ZnO nanoparticles exhibit potent antibacterial activity against a wide range of pathogens, including MRSA and E. coli, by disrupting bacterial cell membranes and generating reactive oxygen species. This mechanism reduces the likelihood of resistance development, a significant advantage over traditional antibiotics. Furthermore, ZnO's compatibility with biodegradable polymers has led to innovations in medical device coatings, such as catheters and implants, to prevent biofilm formation. The pharmaceutical industry is actively exploring ZnO-based formulations to address hospital-acquired infections, aligning with the urgent need for safer and more effective antimicrobial strategies.
Future Prospects of Zinc Oxide in Biomedicine: Innovations and Challenges
Looking ahead, the potential of Zinc oxide (1314-13-2) in biomedicine is vast, with ongoing research exploring its applications in regenerative medicine, diagnostics, and even cancer immunotherapy. For example, ZnO's piezoelectric properties are being investigated for tissue engineering, where it could stimulate bone growth in scaffolds. However, challenges such as long-term toxicity studies and scalable synthesis methods must be addressed to fully realize its clinical potential. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and translating lab findings into real-world solutions. As the demand for multifunctional biomaterials grows, ZnO is poised to play a pivotal role in shaping the future of personalized healthcare and sustainable medicine.

